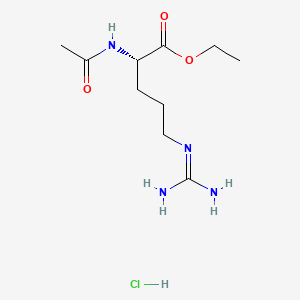
Ethyl N2-acetyl-L-argininate monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N2-acetyl-L-argininate monohydrochloride is a synthetic compound derived from L-arginine, an amino acid. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . This compound is part of the human exposome, which includes all the environmental exposures an individual encounters throughout their life .
Métodos De Preparación
The synthesis of Ethyl N2-acetyl-L-argininate monohydrochloride involves the esterification of N2-acetyl-L-arginine with ethanol, followed by the formation of the hydrochloride salt. The reaction conditions typically include the use of an acid catalyst to facilitate the esterification process . Industrial production methods may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethyl N2-acetyl-L-argininate monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl N2-acetyl-L-argininate monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in studies related to amino acid metabolism and protein synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl N2-acetyl-L-argininate monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Ethyl N2-acetyl-L-argininate monohydrochloride can be compared with other similar compounds, such as:
Ethyl lauroyl arginate: This compound is also derived from L-arginine and has similar antimicrobial properties.
N2-acetyl-L-arginine: This compound is a precursor to this compound and shares similar chemical properties.
This compound is unique due to its specific esterification with ethanol and the formation of the hydrochloride salt, which enhances its solubility and stability .
Propiedades
Número CAS |
74802-30-5 |
|---|---|
Fórmula molecular |
C10H21ClN4O3 |
Peso molecular |
280.75 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C10H20N4O3.ClH/c1-3-17-9(16)8(14-7(2)15)5-4-6-13-10(11)12;/h8H,3-6H2,1-2H3,(H,14,15)(H4,11,12,13);1H/t8-;/m0./s1 |
Clave InChI |
WLGRWHIZSQXDMC-QRPNPIFTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C.Cl |
SMILES canónico |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


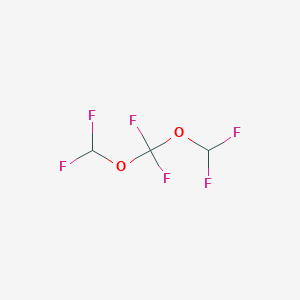
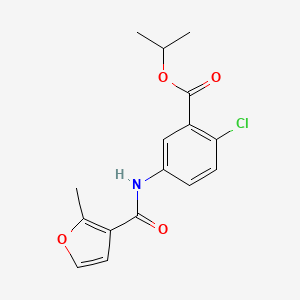
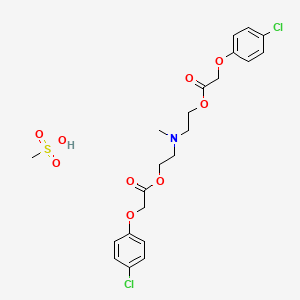
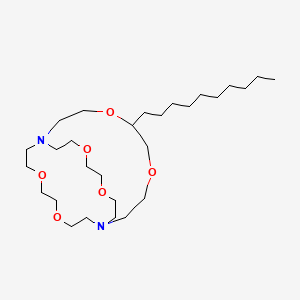

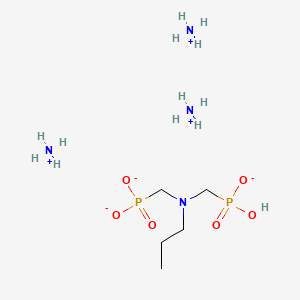
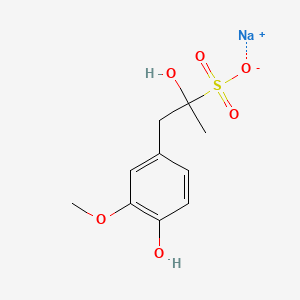




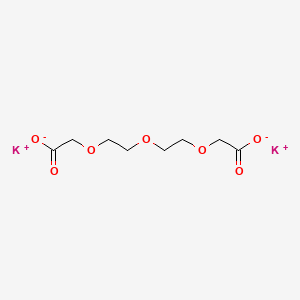

![trizinc;bis(dioxidoboranyl) [dioxidoboranyloxy(hydroxy)phosphoryl] phosphate](/img/structure/B12685242.png)
